Computational Lipophilicity and Hydrogen-Bonding Profile Comparison with Structural Analogs
Computational property prediction using PubChem-derived data permits quantitative comparison of (1-cyclohexylethyl)(2-methoxyethyl)amine with three structurally related secondary amines [1]. The target compound exhibits a computed XLogP3 of 2.7, which is intermediate between the more lipophilic cyclohexyl-containing analog (cyclohexylmethyl)(2-methoxyethyl)amine (XLogP3 2.0, MW 171.28) and the more hydrophilic analog lacking the methoxy group, (R)-1-cyclohexylethylamine (XLogP3 1.7, MW 127.23). Hydrogen-bond donor count (1) and acceptor count (2) are conserved across these analogs, but the topological polar surface area (12.0 Ų for the target) differs due to variations in molecular weight and conformational flexibility.
vs (cyclohexylmethyl)(2-methoxyethyl)amine: 2.0
vs (R)-1-cyclohexylethylamine: 1.7
vs 2-methoxyethylamine: -0.5
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | (Cyclohexylmethyl)(2-methoxyethyl)amine: XLogP3 = 2.0; (R)-1-Cyclohexylethylamine: XLogP3 = 1.7; 2-Methoxyethylamine: XLogP3 = -0.5 |
| Quantified Difference | Target compound is 0.7 log units more lipophilic than (cyclohexylmethyl) analog; 1.0 log units more lipophilic than (R)-1-cyclohexylethylamine; 3.2 log units more lipophilic than 2-methoxyethylamine |
| Conditions | PubChem computational prediction; XLogP3 algorithm based on atom-type contributions and correction factors |
Why This Matters
The 0.7–1.0 log unit difference in predicted lipophilicity relative to the closest structural analogs indicates that (1-cyclohexylethyl)(2-methoxyethyl)amine will exhibit measurably different partitioning behavior in biphasic systems and membrane permeability, directly impacting its utility as a building block for CNS-targeted or membrane-permeable probe development.
- [1] PubChem. (1-Cyclohexylethyl)(2-methoxyethyl)amine. Compound Summary for CID 53405392. View Source
